(S)-(+)-4-(2,3-Epoxypropoxy)carbazole (S)-(+)-4-(2,3-Epoxypropoxy)carbazole
Brand Name: Vulcanchem
CAS No.: 95093-95-1
VCID: VC20753947
InChI: InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1
SMILES: C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole

CAS No.: 95093-95-1

Cat. No.: VC20753947

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole - 95093-95-1

CAS No. 95093-95-1
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
IUPAC Name 4-[[(2S)-oxiran-2-yl]methoxy]-9H-carbazole
Standard InChI InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1
Standard InChI Key SVWKIGRDISDRLO-JTQLQIEISA-N
Isomeric SMILES C1[C@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
SMILES C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Canonical SMILES C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3

Chemical Identity and Nomenclature

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole is a chemical compound with the molecular formula C15H13NO2 . The IUPAC name for this compound is 4-[(2S)-oxiran-2-ylmethoxy]-9H-carbazole . This compound has several synonyms that are used in different contexts:

  • 4-{[(2S)-OXIRAN-2-YL]METHOXY}-9H-CARBAZOLE

  • 4-[[(2S)-Oxirane-2alpha-yl]methoxy]-9H-carbazole

  • C-14293

  • 9H-Carbazole,4-[(2S)-2-oxiranylmethoxy]-

  • (S)-4-(Oxiran-2-ylmethoxy)-9H-carbazole

  • (S)-(-)-4-(2,3-epoxypropoxy)carbazole

  • 4-((S)-1-oxiranylmethoxy)-9h-carbazole

  • 4-[(2S)-oxiranylmethoxy]-9H-carbazole

The compound is registered with the CAS number 95093-95-1 . Its structure can be represented using the SMILES notation: C1OC1COc3cccc4[nH]c2ccccc2c34 .

Structural Features and Molecular Properties

Molecular Structure

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole consists of a carbazole core structure with an epoxypropoxy group attached at the 4-position. The molecule contains a total of 31 atoms, including 13 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound features several key structural elements:

  • A carbazole core (tricyclic structure containing two benzene rings fused to a pyrrole ring)

  • An epoxypropoxy group with an S-configuration at the 2-position

  • The oxygen linkage connecting the epoxypropoxy group to the carbazole core

Molecular Weight and Physical Properties

PropertyValue
Chemical FormulaC15H13NO2
Molecular Weight239.26922 g/mol
Flash Point166.4°C
Boiling Point464.9°C at 760 mmHg
CAS Number95093-95-1

Table 1: Physical and chemical properties of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole

Structural Identifiers

The compound can be uniquely identified using several chemical identifiers:

IdentifierValue
SMILES StringC1OC1COc3cccc4[nH]c2ccccc2c34
InChIInChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1
InChIKeySVWKIGRDISDRLO-JTQLQIEISA-N

Table 2: Chemical identifiers for (S)-(+)-4-(2,3-Epoxypropoxy)carbazole

Structural Chemistry

Bond Characteristics

The (S)-(+)-4-(2,3-Epoxypropoxy)carbazole molecule contains 34 bonds with various characteristics:

  • 21 non-H bonds

  • 15 multiple bonds

  • 3 rotatable bonds

  • 15 aromatic bonds

Ring Systems

The compound features a complex ring system that includes:

  • 1 three-membered ring (epoxide)

  • 1 five-membered ring (pyrrole)

  • 2 six-membered rings (benzene)

  • 2 nine-membered rings

Functional Groups

The molecule contains several important functional groups:

  • 1 aliphatic ether

  • 1 aromatic ether

  • 1 oxirane (epoxide)

  • 1 pyrrole

Synthesis Methods

General Synthesis Approach

The preparation of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole typically involves a reaction between 4-hydroxycarbazole and (S)-epichlorohydrin under specific conditions . This process is part of a broader methodology for preparing optically active carbazole derivatives with the general formula described in patent EP0127099A1 .

Synthesis Pathway

The synthesis follows a stereochemical pathway that preserves the S-configuration of the starting material. The reaction typically proceeds through:

  • Reaction of 4-hydroxycarbazole with (S)-epichlorohydrin

  • Formation of an intermediate product

  • Intramolecular cyclization to form the final epoxypropoxy structure

  • Isolation and purification of the optically active product

Chemical Reactivity

Epoxide Reactivity

The epoxide (oxirane) group in (S)-(+)-4-(2,3-Epoxypropoxy)carbazole is particularly reactive due to the ring strain in the three-membered ring. This reactivity enables various transformations:

  • Ring-opening reactions with nucleophiles

  • Reactions with amines to form amino alcohols

  • Hydrolysis to form diols

  • Various transformations that can lead to pharmaceutical intermediates

Stereochemical Considerations

The S-configuration at the epoxide carbon is a crucial feature of this compound, as it determines the three-dimensional arrangement of the molecule and its interactions with biological systems. This stereochemistry is maintained throughout properly controlled synthetic processes .

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